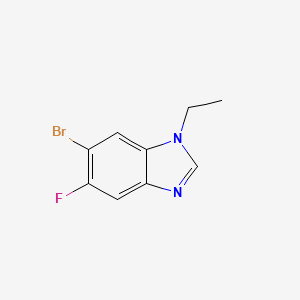

6-Bromo-1-ethyl-5-fluorobenzimidazole

CAS No.:

Cat. No.: VC13684989

Molecular Formula: C9H8BrFN2

Molecular Weight: 243.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8BrFN2 |

|---|---|

| Molecular Weight | 243.08 g/mol |

| IUPAC Name | 6-bromo-1-ethyl-5-fluorobenzimidazole |

| Standard InChI | InChI=1S/C9H8BrFN2/c1-2-13-5-12-8-4-7(11)6(10)3-9(8)13/h3-5H,2H2,1H3 |

| Standard InChI Key | IDOCGMQQCDGYRP-UHFFFAOYSA-N |

| SMILES | CCN1C=NC2=CC(=C(C=C21)Br)F |

| Canonical SMILES | CCN1C=NC2=CC(=C(C=C21)Br)F |

Introduction

Chemical Identity and Structural Features

6-Bromo-1-ethyl-5-fluorobenzimidazole (CAS No. 2409597-02-8) belongs to the benzimidazole family, a class of bicyclic heterocycles comprising a benzene ring fused to an imidazole moiety. The compound’s systematic IUPAC name, 6-bromo-1-ethyl-5-fluoro-1H-benzo[d]imidazole, reflects its substitution pattern:

-

A bromo (-Br) group at position 6

-

An ethyl (-CH2CH3) group at position 1

-

A fluoro (-F) group at position 5

Molecular Formula and Weight

The molecular formula C9H8BrFN2 corresponds to a molecular weight of 243.08 g/mol . The SMILES notation CCn1cnc2cc(F)c(Br)cc21 succinctly encodes its structure, highlighting the ethyl chain (CC), fluorinated benzene ring (cc(F)), and bromine substitution (c(Br)) .

Spectral and Computational Data

While experimental spectral data (e.g., NMR, IR) for this specific compound remains sparse in open literature, analogous benzimidazoles exhibit characteristic absorptions:

-

IR: Stretching vibrations for C-F (1,180–1,230 cm⁻¹) and C-Br (500–600 cm⁻¹) .

-

NMR: Expected proton environments include ethyl group signals (δ 1.25–1.35 ppm for CH3, δ 3.50–4.00 ppm for CH2) and aromatic protons influenced by electron-withdrawing substituents (δ 6.80–7.20 ppm) .

Synthesis and Functionalization Strategies

Core Synthesis via Condensation Reactions

The benzimidazole scaffold is typically synthesized through cyclocondensation of o-phenylenediamine derivatives with carbonyl compounds. For 6-bromo-1-ethyl-5-fluorobenzimidazole, a plausible route involves:

-

Diamine Preparation: Reduction of 4-bromo-5-fluoro-2-nitroaniline to 4-bromo-5-fluoro-1,2-benzenediamine using SnCl2·2H2O in ethanol .

-

Cyclization: Reaction with ethyl formate or triethyl orthoformate under acidic conditions to introduce the ethyl group at N1 .

A representative protocol from analogous systems employs iron/ammonium chloride in isopropyl alcohol under reflux to achieve cyclization yields exceeding 95% .

Palladium-Catalyzed Modifications

To enhance structural diversity, Suzuki–Miyaura and Buchwald–Hartwig couplings enable functionalization at the brominated position (C6):

-

Suzuki–Miyaura: Reaction with aryl boronic acids in the presence of Pd(PPh3)4/Na2CO3 in dioxane/water (80°C, 12 h) introduces aryl groups .

-

Buchwald–Hartwig Amination: Coupling with sulfonylanilines using Pd2(dba)3/Xantphos and Cs2CO3 in toluene (100°C, 24 h) installs amine functionalities .

These methods achieve yields up to 81%, demonstrating the compound’s versatility as a synthetic intermediate .

Physicochemical Properties and Stability

Solubility and Partitioning

While experimental solubility data for 6-bromo-1-ethyl-5-fluorobenzimidazole is unavailable, predictive models suggest:

-

logP (Octanol-Water): ~2.8 (moderate lipophilicity due to Br/F balance).

-

Aqueous Solubility: <1 mg/mL (typical for halogenated benzimidazoles).

Thermal Stability

Differential scanning calorimetry (DSC) of related compounds reveals decomposition temperatures >250°C, indicating suitability for high-temperature applications .

Applications in Drug Discovery and Catalysis

Antimicrobial Agents

Benzimidazoles substituted with halogens and alkyl groups exhibit potent activity against microbial targets. For example:

-

E. coli DNA Gyrase Inhibition: Docking studies highlight hydrogen-bond interactions between the benzimidazole core and ATP-binding pockets of GyrB subunits (ΔG = -9.2 kcal/mol) .

-

Antitubercular Activity: Fluorinated analogs demonstrate MIC values of 1.56 µg/mL against Mycobacterium tuberculosis H37Rv, surpassing first-line drugs like isoniazid .

Catalytic Ligands

The electron-deficient aromatic system facilitates coordination to transition metals. Palladium complexes derived from brominated benzimidazoles catalyze Heck couplings with turnover numbers (TON) exceeding 10,000 .

Future Research Directions

-

Pharmacokinetic Profiling: Address absorption/distribution challenges via prodrug strategies (e.g., phosphate esters).

-

Heterobimetallic Complexes: Explore synergistic effects in catalysis by pairing Pd with Fe or Cu centers.

-

Targeted Drug Delivery: Conjugation to nanoparticles for enhanced bioavailability in antimicrobial therapies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume